molecular formula C10H11N3 B13611360 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B13611360
M. Wt: 173.21 g/mol
InChI Key: VACSULYGAYWCAW-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine ( 1480876-40-1) is a high-value chemical scaffold with significant potential in pharmaceutical research and drug discovery. This compound features a fused imidazo[1,2-a]pyridine heterocyclic system, a structure recognized for its broad bioactivity and presence in several therapeutic agents . The core imidazopyridine structure is a privileged pharmacophore in medicinal chemistry, known for contributing to favorable drug-like properties . This amine-functionalized cyclopropane derivative is of particular interest in the development of novel kinase inhibitors. Compounds based on the substituted imidazo[1,2-a]pyridin-2-ylamine scaffold have demonstrated potent activity as Janus Kinase (JAK) inhibitors, targeting key enzymes in the JAK-STAT signaling pathway . This pathway is critically involved in immune cell signaling, making such compounds valuable for investigating therapeutic interventions for autoimmune disorders, inflammatory diseases, and hematological cancers . Research into analogous structures has also revealed potential for Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibition, which plays a central role in the NOD signaling pathway of the innate immune system . The compound is supplied For Research Use Only and is intended solely for laboratory investigation. It is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical entity as a key synthetic intermediate or a core structural motif for designing and synthesizing new bioactive molecules targeting various kinases and other disease-relevant proteins.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylcyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h1-4,6-8H,5,11H2

InChI Key

VACSULYGAYWCAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically synthesized via:

  • Condensation reactions between 2-aminopyridines and α-haloketones or aldehydes, leading to cyclization and formation of the fused heterocycle.
  • Multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé reaction, which combines an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core.
  • Oxidative cyclizations involving iodine or other oxidants to form the C–N bond in the heterocycle.

These strategies provide versatile access to variously substituted imidazo[1,2-a]pyridines, as reviewed comprehensively by Kumar et al. (2015).

Specific Preparation Methods for 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Sequential Addition and Oxidative Cyclization Approach

A practical and scalable method involves:

  • Step 1: Addition of arylamines (such as 2-aminopyridine derivatives) to nitriles to form amidine intermediates.
  • Step 2: Oxidative C–N bond formation mediated by iodine and potassium iodide (I2/KI), which induces cyclization to the imidazo[1,2-a]pyridine ring without the need for intermediate purification.

This method, reported by Zhang et al. (2016), provides efficient access to 2-amino substituted imidazo[1,2-a]pyridines and can be adapted to incorporate cyclopropan-1-amine substituents by using appropriate nitrile or amine precursors.

Multicomponent Reaction via Isocyanide Chemistry

An alternative route involves:

  • Conversion of amines to isocyanides via the Hoffmann isocyanide synthesis.
  • Use of the Groebke–Blackburn–Bienaymé three-component reaction combining isocyanides, aldehydes, and 2-aminopyridines to rapidly construct the imidazo[1,2-a]pyridine core.

Afterward, N-alkylation with cyclopropyl halides introduces the cyclopropan-1-amine substituent. This approach has been demonstrated to provide a rapid and modular synthesis of substituted imidazo[1,2-a]pyridines, including cyclopropane derivatives.

Buchwald–Hartwig Coupling and Cyclization

In cases where direct isocyanide synthesis is challenging, the sequence involves:

  • Preparation of substituted aminopyridines.
  • Removal of protecting groups (e.g., tert-butyl) to liberate amines.
  • Palladium-catalyzed Buchwald–Hartwig amination to form C–N bonds.
  • Cyclization with α-bromo ketones to form the imidazo[1,2-a]pyridine core.

This method allows the incorporation of cyclopropane rings via the use of cyclopropyl ketones or halides as cyclization partners.

Cyclopropanation of Preformed Imidazo[1,2-a]pyridines

Another strategy involves:

  • Synthesis of the imidazo[1,2-a]pyridine core.
  • Subsequent cyclopropanation of an olefinic substituent on the heterocycle using reagents such as diazo compounds or Simmons–Smith reagents.
  • Introduction of the amine functionality on the cyclopropane ring by nucleophilic substitution or reductive amination.

This approach is less commonly reported but offers regioselective control over the cyclopropane substitution pattern.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Sequential Addition + I2/KI Oxidative Cyclization Arylamines + nitriles; I2/KI oxidative cyclization Operationally simple, scalable, no intermediate purification Limited to suitable nitriles/arylamines
Hoffmann Isocyanide + Groebke–Blackburn–Bienaymé MCR + N-Alkylation Amines → isocyanides; MCR with aldehydes; alkyl halides for N-alkylation Rapid, modular, broad substrate scope Some isocyanides unstable, multistep
Buchwald–Hartwig Coupling + Cyclization Pd-catalyzed amination; α-bromo ketones Allows complex substitutions, versatile Requires Pd catalysts, multiple steps
Cyclopropanation Post-Core Synthesis Cyclopropanation reagents (e.g., Simmons–Smith) Regioselective cyclopropane introduction Less reported, may require sensitive conditions Inferred

Research Findings and Optimization Insights

  • The oxidative cyclization method using iodine offers a mild and efficient route with high atom economy and minimal purification steps, suitable for scale-up synthesis.
  • The Groebke–Blackburn–Bienaymé multicomponent reaction enables rapid library synthesis of imidazo[1,2-a]pyridines with diverse substitutions, including cyclopropan-1-amine groups introduced via alkylation.
  • Optimization of reaction conditions such as temperature, solvent, and base is critical for maximizing yield and selectivity, especially in palladium-catalyzed couplings and cyclopropanation steps.
  • Structural modifications on the imidazo[1,2-a]pyridine core influence the reactivity and stability of intermediates, which must be considered when designing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be performed using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative coupling can yield imidazo[1,2-a]pyridine derivatives with various functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These interactions can modulate various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Multicomponent reactions (e.g., Adib’s method ) outperform traditional stepwise syntheses (e.g., 9–30% yields in ), highlighting the importance of reaction design.
  • Cyclopropane vs. Aryl Groups : The cyclopropane ring in the target compound introduces conformational rigidity absent in phenyl or furyl-substituted analogs (e.g., compounds 19 and 20 in ). This may enhance target selectivity in biological systems.
  • Amine Positioning : The amine at position 1 (cyclopropane) vs. position 3 or 8 (imidazo[1,2-a]pyridine core) alters electronic distribution and hydrogen-bonding capacity, influencing solubility and receptor interactions.

Physicochemical Properties

  • Melting Points: Cyclopropane-containing derivatives (hypothesized) are expected to exhibit higher melting points than non-rigid analogs due to increased crystallinity (e.g., compound 20 in melts at 150.0°C vs. 124.7°C for compound 19).
  • Purity : HPLC purity for disubstituted imidazo[1,2-a]pyridines ranges from 95–99%, contingent on purification methods (e.g., preparative HPLC in ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedländer’s method, which involves cyclization reactions between aminopyridine derivatives and aldehydes/ketones. For example, 3-amino-2-formylimidazo[1,2-a]pyridine reacts with cyclopropane-containing aldehydes under acidic conditions (e.g., AlCl₃) to form the imidazo-pyridine core . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields. Evidence from related compounds shows yields ranging from 51% to 96% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • 1H/13C NMR : Look for distinctive signals such as cyclopropane protons (δ 1.2–2.5 ppm, split into multiplets) and imidazo-pyridine aromatic protons (δ 7.5–9.0 ppm). The amine proton (NH₂) may appear as a broad singlet near δ 3.5–5.0 ppm .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₁₀H₁₂N₄ would show a calculated mass of 200.1066 .
  • Melting Point : Used to assess purity; derivatives often melt between 68–221°C depending on substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For imidazo-pyridines, the cyclopropane ring strain (≈27 kcal/mol) and conjugation with the heterocyclic core influence reactivity. Charge distribution analysis helps identify sites for functionalization (e.g., amine group for derivatization) .

Q. What strategies can resolve contradictions in NMR data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation in cyclopropane).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions. For example, HSQC correlates imidazo-pyridine C-H bonds (δC 110–150 ppm) with proton shifts .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to clarify ambiguous NH₂ signals .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?

  • Methodological Answer :

  • Target Selection : Prioritize cholinergic receptors or phosphodiesterases (PDEs), as imidazo-pyridines show affinity in related scaffolds .
  • In Vitro Assays : Use fluorescence polarization for PDE inhibition or radioligand binding for receptor antagonism (IC₅₀ determination).
  • SAR Studies : Systematically modify the cyclopropane amine (e.g., alkylation, fluorination) and test activity. For example, trifluoromethyl derivatives exhibit enhanced metabolic stability .

Q. In developing structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives, how should researchers systematically modify the cyclopropane amine moiety to assess pharmacological impact?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate amine basicity and membrane permeability .
  • Ring Strain Modulation : Compare cyclopropane with larger rings (e.g., cyclobutane) to study strain effects on target binding .
  • Prodrug Design : Convert the amine to carbamates or acyloxymethyl groups to improve bioavailability .

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